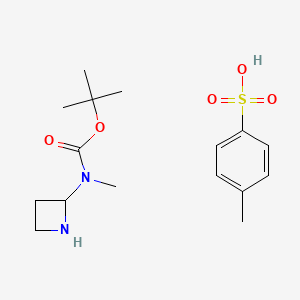
Potassium ((butylamino)methyl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium ((butylamino)methyl)trifluoroborate is an organoboron compound that has gained attention in the field of organic chemistry due to its stability and versatility. This compound is part of the broader class of potassium trifluoroborates, which are known for their moisture and air stability, making them valuable reagents in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
Potassium ((butylamino)methyl)trifluoroborate can be synthesized through the reaction of butylamine with potassium trifluoroborate. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent moisture from affecting the reaction . The reaction conditions often include low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes maintaining strict control over reaction conditions and using high-purity reagents to ensure the quality of the final product .
化学反応の分析
Types of Reactions
Potassium ((butylamino)methyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Cross-Coupling: Palladium catalysts are often used, and the reactions are carried out under mild conditions with bases such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents used. In cross-coupling reactions, the products are typically biaryl compounds or other complex organic molecules .
科学的研究の応用
Potassium ((butylamino)methyl)trifluoroborate has several scientific research applications:
Biology: Its derivatives are explored for potential biological activities, including as intermediates in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
作用機序
The mechanism by which potassium ((butylamino)methyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic reagent. In cross-coupling reactions, it acts as a nucleophile that transfers its organic group to a palladium catalyst, facilitating the formation of new carbon-carbon bonds . The molecular targets and pathways involved include the palladium catalyst and the electrophilic partners in the reaction.
類似化合物との比較
Similar Compounds
- Potassium (tert-butylamino)methyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium phenyltrifluoroborate
Uniqueness
Potassium ((butylamino)methyl)trifluoroborate is unique due to its specific butylamino group, which imparts distinct reactivity and stability compared to other trifluoroborates. Its stability under various conditions makes it a valuable reagent in synthetic chemistry .
特性
CAS番号 |
888711-51-1 |
|---|---|
分子式 |
C5H12BF3KN |
分子量 |
193.06 g/mol |
IUPAC名 |
potassium;butylaminomethyl(trifluoro)boranuide |
InChI |
InChI=1S/C5H12BF3N.K/c1-2-3-4-10-5-6(7,8)9;/h10H,2-5H2,1H3;/q-1;+1 |
InChIキー |
WLCYSCUUGQZHCT-UHFFFAOYSA-N |
正規SMILES |
[B-](CNCCCC)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B14105900.png)
![7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105901.png)
![1-[4-(Benzyloxy)-3-methoxyphenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105906.png)

![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-ethoxybenzyl)propanamide](/img/structure/B14105918.png)
![1-(2,3-Dimethoxyphenyl)-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105924.png)
![7-Chloro-1-(3-hydroxyphenyl)-2-(4-methoxybenzyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105929.png)

![sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate](/img/structure/B14105940.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14105945.png)

![methyl 3-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14105955.png)
![2-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B14105963.png)

